1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
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Overview
Description
1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound featuring a unique combination of cyclopropane, piperidine, and imidazo[1,2-b]pyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves multiple steps, including the formation of the cyclopropane ring, the piperidine ring, and the imidazo[1,2-b]pyridazine moiety. The synthetic route typically involves:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Formation of the Imidazo[1,2-b]pyridazine Moiety: This can be synthesized through condensation reactions involving 2-methylimidazole and pyridazine derivatives.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often employing catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo[1,2-b]pyridazine moiety and are also studied for their biological activities.
Cyclopropane Derivatives: Compounds with cyclopropane rings are known for their unique chemical properties and reactivity.
Piperidine Derivatives: Piperidine-containing compounds are widely used in medicinal chemistry and drug development.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C19H26N4O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2,2-dimethylcyclopropyl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H26N4O2/c1-13-11-23-16(20-13)4-5-17(21-23)25-12-14-6-8-22(9-7-14)18(24)15-10-19(15,2)3/h4-5,11,14-15H,6-10,12H2,1-3H3 |
InChI Key |
PESFNBUCSUNWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CC4(C)C |
Origin of Product |
United States |
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